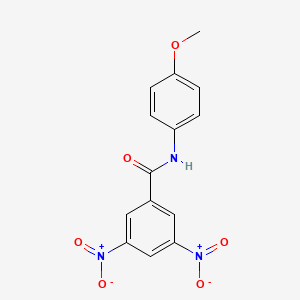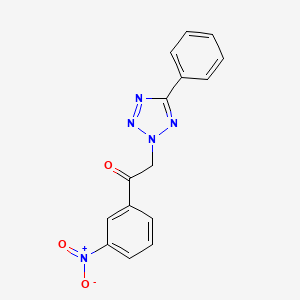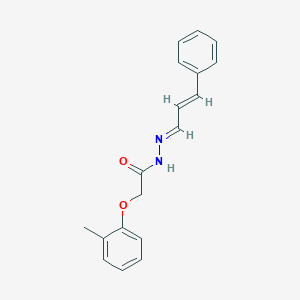![molecular formula C17H12BrClN6O3 B11692543 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-[5-(2-chlorophényl)-2H-tétrazol-2-yl]acétohydrazide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente une structure unique qui comprend un cycle benzodioxole bromé et une partie tétrazole, ce qui en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-[5-(2-chlorophényl)-2H-tétrazol-2-yl]acétohydrazide implique généralement plusieurs étapes :
Formation du cycle benzodioxole : La première étape implique la bromation d'un précurseur de benzodioxole dans des conditions contrôlées.
Formation du tétrazole : Le cycle tétrazole est synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'un azide et un nitrile.
Réaction de condensation : La dernière étape implique la condensation du benzodioxole bromé et du dérivé de tétrazole avec une acétohydrazide dans des conditions spécifiques pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, le contrôle de la température et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-[5-(2-chlorophényl)-2H-tétrazol-2-yl]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : L'atome de brome dans le cycle benzodioxole peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.
Substitution : Des réactifs nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques correspondants, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle benzodioxole.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde ou de ligand dans les tests biochimiques pour étudier les interactions enzymatiques ou la liaison aux récepteurs.
Médecine : La structure unique du composé suggère des activités pharmacologiques potentielles, telles que des propriétés antimicrobiennes ou anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la production de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-[5-(2-chlorophényl)-2H-tétrazol-2-yl]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle benzodioxole bromé et la partie tétrazole peuvent interagir avec des enzymes ou des récepteurs, conduisant à la modulation des voies biologiques. Le mécanisme exact dépendrait de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidèneamino]-4-propan-2-ylbenzamide
- Acide 3-(1,3-benzodioxol-5-yl)-2-méthylpropanoïque
Unicité
La N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-[5-(2-chlorophényl)-2H-tétrazol-2-yl]acétohydrazide est unique en raison de sa combinaison d'un cycle benzodioxole bromé et d'une partie tétrazole. Cette singularité structurale peut conférer des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C17H12BrClN6O3 |
|---|---|
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H12BrClN6O3/c18-12-6-15-14(27-9-28-15)5-10(12)7-20-21-16(26)8-25-23-17(22-24-25)11-3-1-2-4-13(11)19/h1-7H,8-9H2,(H,21,26)/b20-7+ |
Clé InChI |
VDPOEAWHANDWGU-IFRROFPPSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)


![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)
![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
